An In-depth Technical Guide to the Chemical Properties of (E)-5-Ethyl-3-nonen-2-one
An In-depth Technical Guide to the Chemical Properties of (E)-5-Ethyl-3-nonen-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-5-Ethyl-3-nonen-2-one is an α,β-unsaturated ketone with potential applications in organic synthesis and as a building block for more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, including predicted physicochemical and spectroscopic characteristics. Detailed experimental protocols for its synthesis via Claisen-Schmidt condensation and its participation in Michael addition reactions are presented. Furthermore, this document outlines the expected spectroscopic signatures for the characterization of this compound.
Chemical Properties
(E)-5-Ethyl-3-nonen-2-one, a nine-carbon α,β-unsaturated ketone, possesses a chemical structure that lends itself to a variety of chemical transformations. The presence of the enone functionality makes it a valuable intermediate in organic synthesis.
Physicochemical Properties
While specific experimentally determined data for (E)-5-Ethyl-3-nonen-2-one is limited in publicly available literature, its properties can be reliably estimated based on its structure and data from analogous compounds.
| Property | Value (Estimated) |
| Molecular Formula | C₁₁H₂₀O |
| Molecular Weight | 168.28 g/mol |
| CAS Number | 138509-47-4 |
| Boiling Point | ~237 °C |
| Density | ~0.86 g/cm³ |
| Refractive Index | ~1.49 |
| Solubility | Insoluble in water; soluble in organic solvents |
| Appearance | Colorless to pale yellow liquid |
Spectroscopic Data (Predicted)
The structural features of (E)-5-Ethyl-3-nonen-2-one give rise to characteristic spectroscopic signals.
| Spectroscopy | Expected Signals |
| ¹H NMR | Signals for vinyl protons (δ 6.0-7.0 ppm), methyl ketone protons (δ ~2.1 ppm), and aliphatic protons. |
| ¹³C NMR | Carbonyl carbon signal (δ 195-200 ppm), vinylic carbon signals (δ 125-150 ppm), and aliphatic carbon signals. |
| IR Spectroscopy | Strong C=O stretch (~1670 cm⁻¹), C=C stretch (~1620 cm⁻¹), and C-H stretches.[1] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 168, with fragmentation patterns corresponding to the loss of alkyl and acyl groups. |
Synthesis and Experimental Protocols
The synthesis of (E)-5-Ethyl-3-nonen-2-one can be achieved through several established methods for forming α,β-unsaturated ketones. The Claisen-Schmidt condensation is a common and effective approach.
Synthesis via Claisen-Schmidt Condensation
This reaction involves the base-catalyzed condensation of an aldehyde with a ketone. For the synthesis of (E)-5-Ethyl-3-nonen-2-one, 2-pentanone would be reacted with propanal.
Experimental Protocol:
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Reaction Setup: To a solution of 2-pentanone (1.0 equivalent) in ethanol, add a solution of sodium hydroxide (1.1 equivalents) in water dropwise at 0 °C with stirring.
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Aldehyde Addition: After stirring for 15 minutes, add propanal (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.
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Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Workup: Upon completion, neutralize the reaction mixture with dilute hydrochloric acid. Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Reactivity and Potential Applications
The core reactivity of (E)-5-Ethyl-3-nonen-2-one is centered around the electrophilic nature of the β-carbon in the enone system, making it susceptible to nucleophilic attack in a Michael addition reaction.
Michael Addition Reaction
The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. This reaction is a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds.
Experimental Protocol (General):
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Reactant Preparation: Dissolve the Michael donor (e.g., a malonic ester, 1.0 equivalent) and (E)-5-Ethyl-3-nonen-2-one (1.0 equivalent) in a suitable solvent such as ethanol.
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Base Addition: Add a catalytic amount of a base, such as sodium ethoxide, to the solution.
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Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.
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Quenching and Workup: Once the reaction is complete, quench it with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
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Isolation: Dry the organic layer, remove the solvent under reduced pressure, and purify the resulting adduct by chromatography or recrystallization.
Biological Activity and Drug Development Potential
α,β-Unsaturated ketones are a class of compounds known for their diverse biological activities. The electrophilic nature of the enone moiety allows them to react with biological nucleophiles, such as cysteine residues in proteins. This reactivity can lead to the modulation of various signaling pathways. While specific studies on (E)-5-Ethyl-3-nonen-2-one are not widely reported, related aliphatic enones have been investigated for their potential as anti-inflammatory, anti-cancer, and anti-microbial agents. Further research is warranted to explore the specific biological profile of this compound and its potential as a lead structure in drug discovery programs.
Safety and Handling
(E)-5-Ethyl-3-nonen-2-one is expected to be a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. In case of contact, rinse the affected area with copious amounts of water.
Conclusion
(E)-5-Ethyl-3-nonen-2-one is a versatile α,β-unsaturated ketone with significant potential in synthetic organic chemistry. This guide provides a foundational understanding of its chemical properties, synthesis, and reactivity. The detailed protocols and diagrams serve as a valuable resource for researchers and scientists working with this and related compounds, and may aid in the design of novel synthetic routes and the exploration of new therapeutic agents.
